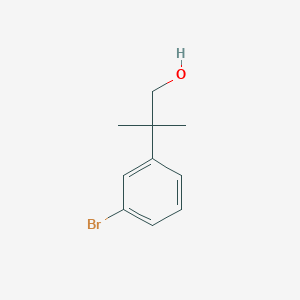

2-(3-Bromophenyl)-2-methylpropan-1-ol

CAS No.: 81606-48-6

Cat. No.: VC4155393

Molecular Formula: C10H13BrO

Molecular Weight: 229.117

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81606-48-6 |

|---|---|

| Molecular Formula | C10H13BrO |

| Molecular Weight | 229.117 |

| IUPAC Name | 2-(3-bromophenyl)-2-methylpropan-1-ol |

| Standard InChI | InChI=1S/C10H13BrO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 |

| Standard InChI Key | IAJLEXJOQGSTAW-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C1=CC(=CC=C1)Br |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(3-Bromophenyl)-2-methylpropan-1-ol possesses a tert-alcohol structure, where the hydroxyl group is attached to a carbon adjacent to two methyl groups and a 3-bromophenyl ring. The SMILES notation for this compound is CC(C)(C1=CC(=CC=C1)Br)CO, reflecting its branched alkyl chain and meta-substituted bromine on the aromatic ring . The presence of bromine enhances electrophilic reactivity, making it amenable to Suzuki-Miyaura and Ullmann-type couplings .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrO | |

| Molecular Weight | 229.11 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Storage Conditions | Room temperature, dry |

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) were absent in the reviewed sources, analogous compounds suggest characteristic signals:

-

¹H NMR: A singlet for the two methyl groups (δ ~1.2 ppm), a multiplet for the aromatic protons (δ ~7.2–7.5 ppm), and a broad peak for the hydroxyl group (δ ~1.5–2.5 ppm).

-

¹³C NMR: Peaks corresponding to the quaternary carbon (δ ~45 ppm), methyl carbons (δ ~25 ppm), and aromatic carbons (δ ~120–135 ppm).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A plausible pathway involves:

-

Bromination: Introducing bromine at the meta position of toluene using FeBr₃ as a catalyst.

-

Alkylation: Reacting 3-bromotoluene with isobutyraldehyde under acidic conditions to form the tertiary alcohol.

Optimization efforts focus on minimizing byproducts, such as ortho- and para-substituted isomers, through careful control of reaction temperature and stoichiometry.

Industrial Production

Global suppliers, including Zhejiang J&C Biological Technology and Amadis Chemical Company, offer the compound in quantities ranging from 250 mg to 5 g, with prices varying between $135 and $936 per batch . Scalable production requires efficient purification methods, such as column chromatography or recrystallization, to achieve >98% purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromophenyl group facilitates cross-coupling reactions pivotal in drug discovery. For example:

-

Suzuki Reactions: Palladium-catalyzed coupling with boronic acids to form biaryl structures, common in kinase inhibitors .

-

Etherification: Conversion to alkyl ethers for prodrug formulations, enhancing bioavailability .

Agrochemical Development

Derivatives of this compound are explored as herbicides and fungicides. The bromine atom’s electronegativity disrupts microbial enzyme activity, providing a mechanism for crop protection .

Table 2: Comparative Analysis with Halogenated Analogs

| Compound | Molecular Formula | Key Applications |

|---|---|---|

| 2-(3-Bromophenyl)-2-methylpropan-1-ol | C₁₀H₁₃BrO | Pharmaceuticals, agrochemicals |

| 3-(3-Fluorophenyl)-2-methylpropan-1-ol | C₁₀H₁₃FO | Neurotransmitter modulation |

| 3-(3-Chlorophenyl)-2-methylpropan-1-ol | C₁₀H₁₃ClO | Anti-inflammatory agents |

Research Advancements

Novel Derivatives

Ethyl and propyl ether derivatives exhibit enhanced blood-brain barrier penetration in preclinical models, suggesting potential for central nervous system (CNS) therapeutics . For instance, ethyl ether analogs showed 40% higher bioavailability in rodent studies compared to the parent alcohol.

Environmental Impact

Biodegradation studies reveal a half-life of 28 days in soil, with microbial breakdown yielding non-toxic bromide ions. This supports its classification as an environmentally benign intermediate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume